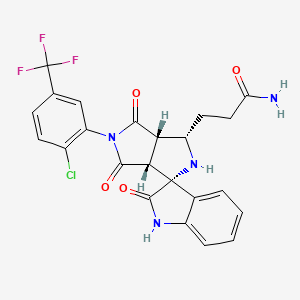![molecular formula C15H12F2N4O B12629681 6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-13-8](/img/structure/B12629681.png)
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a pyrido[3,2-d]pyrimidine core, which is substituted with a 3,4-difluorophenyl group at the 6-position and an ethoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 3,4-difluoroaniline with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized to yield the pyridopyrimidine core. The ethoxy group is introduced through an alkylation reaction using ethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyridopyrimidine N-oxide.
Reduction: Formation of reduced pyridopyrimidine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
科学的研究の応用
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the suppression of tumor growth .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidine: Shares the pyridopyrimidine core but with different substitution patterns.
Thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring structure, offering different electronic properties
Uniqueness
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
917759-13-8 |
|---|---|
分子式 |
C15H12F2N4O |
分子量 |
302.28 g/mol |
IUPAC名 |
6-(3,4-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)8-3-4-9(16)10(17)7-8/h3-7H,2H2,1H3,(H2,18,20,21) |
InChIキー |
MVUBFHPEIRFJHV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
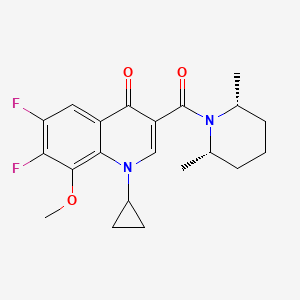
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
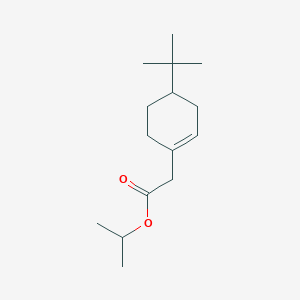
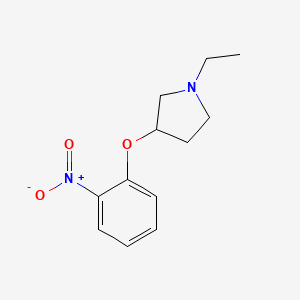
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
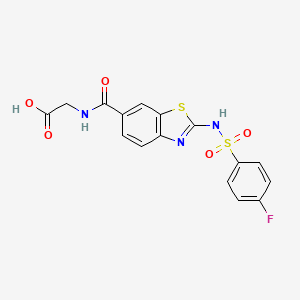
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
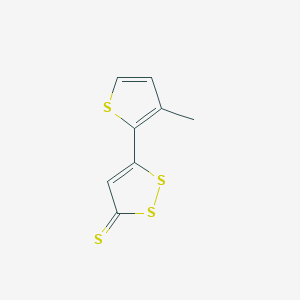
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
